4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1160996-14-4
VCID: VC4940885
InChI: InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3
SMILES: CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-]
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide

CAS No.: 1160996-14-4

Cat. No.: VC4940885

Molecular Formula: C11H15N3O3

Molecular Weight: 237.259

* For research use only. Not for human or veterinary use.

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide - 1160996-14-4

Specification

CAS No. 1160996-14-4
Molecular Formula C11H15N3O3
Molecular Weight 237.259
IUPAC Name 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
Standard InChI InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3
Standard InChI Key NBTMKDLBIDZGEU-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with a nitro group at the 3-position and a dimethylamino group at the 4-position. The N,N-dimethylation of the amide nitrogen further enhances its steric and electronic profile. This arrangement creates a polar yet lipophilic molecule, facilitating interactions with biological membranes and synthetic matrices.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its structure. The ¹H NMR spectrum of analogous compounds, such as 4-fluoro-N,N-dimethylbenzamide, reveals distinct aromatic proton resonances between δ 7.36–7.63 ppm and dimethylamino group signals near δ 2.93 ppm . For 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, the nitro group’s electron-withdrawing effect likely deshields adjacent protons, shifting their resonances downfield. ¹³C NMR data for related benzamides show carbonyl carbons at δ 169–175 ppm and aromatic carbons between δ 115–135 ppm .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.259 g/mol
CAS Number1160996-14-4
IUPAC Name4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
SolubilityModerate in polar organic solvents (e.g., DMSO, DMF)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nitration of 4-(dimethylamino)benzamide followed by N,N-dimethylation. Alternatively, 4-chloro-3-nitrobenzoic acid can react with methylamine to form 4-methylamino-3-nitrobenzoic acid, which undergoes acyl chlorination with thionyl chloride and subsequent amidation with methylamine . This method achieves a 97.5% yield under optimized conditions .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and purity. Key steps include:

  • Nitration: Introducing the nitro group using mixed acid (H₂SO₄/HNO₃).

  • Amidation: Coupling the nitro-substituted benzoyl chloride with dimethylamine.

  • Purification: Crystallization or chromatography to isolate the product.

Synthetic Comparison

MethodYield (%)Key ReagentsConditions
Nitration-Amidation85–90HNO₃, H₂SO₄, (CH₃)₂NH0–5°C, 12 h
Chloride Substitution 97.5SOCl₂, CH₃NH₂Reflux, 3–5 h

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Antimicrobial agents: Derivatives with modified nitro groups show broad-spectrum activity against Gram-positive bacteria.

  • Fluorescent probes: Electron-withdrawing nitro groups enhance photostability in imaging applications.

Industrial Uses

  • Dyes and Pigments: Nitro and dimethylamino groups contribute to chromophoric intensity.

  • Polymer Additives: Enhances thermal stability in polyamide resins.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
N,N-Dimethyl-p-toluidine Methyl substituent vs. nitroCarcinogenic, hematotoxic
4-Fluoro-N,N-dimethylbenzamide Fluoro vs. nitro substituentLower enzyme inhibition

Functional Trade-offs

The nitro group in 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide enhances electrophilicity compared to halogenated analogues, improving interaction with biological targets but increasing synthetic complexity .

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